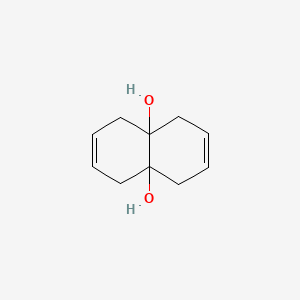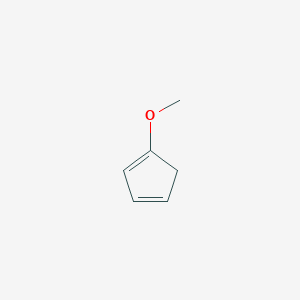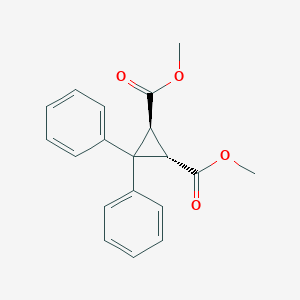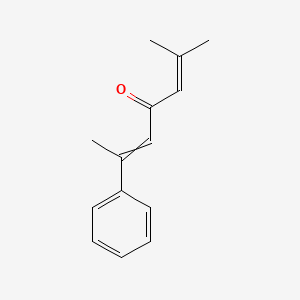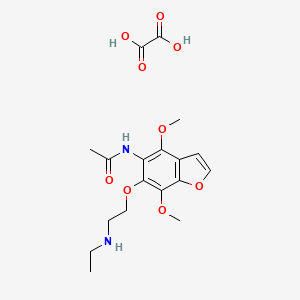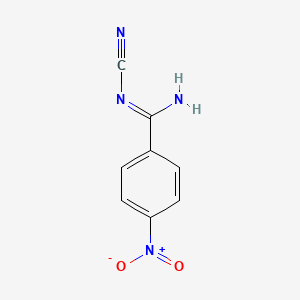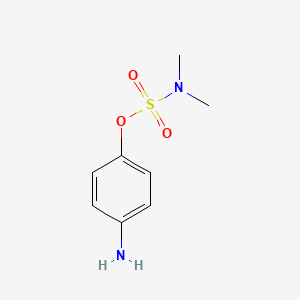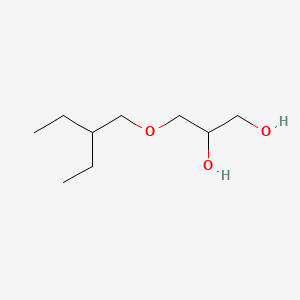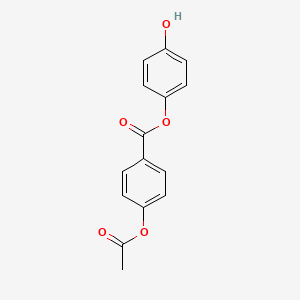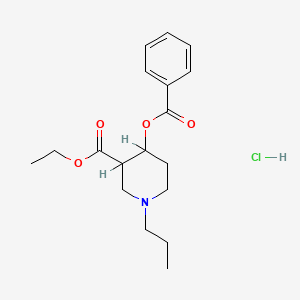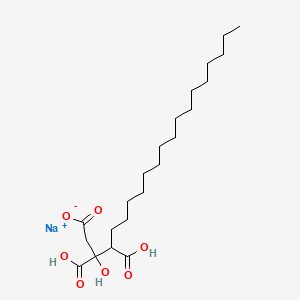
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is a chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt typically involves the reaction of nonadecanetricarboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process may involve heating and stirring to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves the careful addition of sodium hydroxide to nonadecanetricarboxylic acid, followed by purification steps to isolate the desired product.
化学反応の分析
Types of Reactions: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The sodium salt can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt
- 1,2,3-Butanetricarboxylic acid, 2-hydroxy-, sodium salt
Comparison: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is unique due to its longer carbon chain compared to similar compounds. This structural difference imparts distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
78219-78-0 |
|---|---|
分子式 |
C22H39NaO7 |
分子量 |
438.5 g/mol |
IUPAC名 |
sodium;3,4-dicarboxy-3-hydroxyicosanoate |
InChI |
InChI=1S/C22H40O7.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24;/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+1/p-1 |
InChIキー |
RBXCBNDYVLBGEA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



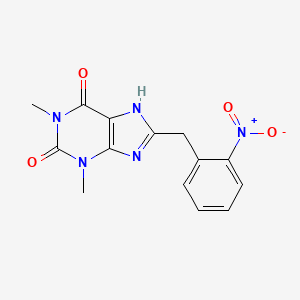
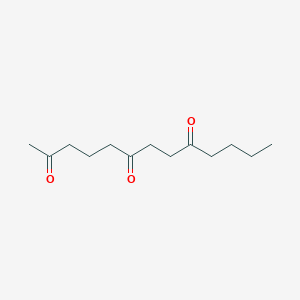
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
